1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione

Pharmaceutical impurity profiling Methylphenidate quality control Reference standard characterization

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (CAS 14377-63-0), also known as 1-(phenylglyoxylyl)piperidine or Piperidine, 1-(oxophenylacetyl)- (9CI), is an α-keto amide belonging to the ethane-1,2-dione class with molecular formula C13H15NO2 and molecular weight 217.26 g/mol. The compound features a phenyl group linked to a piperidine ring through a central 1,2-dicarbonyl scaffold, placing it at the intersection of aryl glyoxamide and piperidine diketone chemical space.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 14377-63-0
Cat. No. B2708813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
CAS14377-63-0
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyBWSCMJUJHSJAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (CAS 14377-63-0): Structural Identity, Physicochemical Profile, and Procurement Context


1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (CAS 14377-63-0), also known as 1-(phenylglyoxylyl)piperidine or Piperidine, 1-(oxophenylacetyl)- (9CI), is an α-keto amide belonging to the ethane-1,2-dione class with molecular formula C13H15NO2 and molecular weight 217.26 g/mol . The compound features a phenyl group linked to a piperidine ring through a central 1,2-dicarbonyl scaffold, placing it at the intersection of aryl glyoxamide and piperidine diketone chemical space. Its primary documented roles are as Methylphenidate Hydrochloride Impurity 17—a specified impurity reference standard for pharmaceutical quality control —and as the critical synthetic intermediate 1-(phenylglyoxylyl)piperidine in patented processes for threo-methylphenidate hydrochloride manufacture [1]. The compound is commercially available from multiple vendors at ≥95% purity (HPLC), with an experimentally determined melting point of 107–111 °C and a predicted boiling point of 343.0±25.0 °C .

Why Generic 1,2-Diones or Piperidine Diketones Cannot Substitute for 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (CAS 14377-63-0)


Within the ethane-1,2-dione chemical class, seemingly minor structural variations produce substantial differences in physicochemical properties, chemical reactivity, and regulatory identity that preclude generic substitution. The specific combination of an unsubstituted phenyl ring on one carbonyl and a piperidine ring on the other generates a unique hydrogen-bond acceptor profile (3 acceptors, 0 donors), a characteristic melting point of 107–111 °C, and an aqueous solubility of approximately 0.8 g/L at 25 °C [1]—parameters that deviate measurably from close analogs such as 1-(naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione (higher molecular weight, altered lipophilicity) or 4-oxo(phenylacetyl)morpholine (morpholine oxygen replaces piperidine methylene, altering photochemical reaction pathways) [2]. Furthermore, the compound's designation as Methylphenidate Hydrochloride Impurity 17 is a specific regulatory identity conferred by its unique 1,2-dione oxidation state, which distinguishes it chromatographically and spectroscopically from other methylphenidate-related substances such as Impurity A (ritalinic acid, CAS 19395-41-6) and Impurity D (CAS 50288-63-6) that bear ester, carboxylic acid, or reduced piperidine functionalities [3]. Substitution with any other 1,2-dione would invalidate compendial method specificity and regulatory filing data.

Quantitative Differentiation Evidence for 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (CAS 14377-63-0) Relative to Closest Analogs


Regulatory Identity as Methylphenidate Impurity 17: Scaffold-Based Chromatographic Differentiation from Other Methylphenidate Impurities

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione is formally designated as Methylphenidate Hydrochloride Impurity 17, a specified impurity standard used in HPLC and LC-MS method validation for methylphenidate drug substance and finished product testing . Unlike the majority of methylphenidate-related impurities that retain the piperidine-2-acetate core structure (e.g., Impurity A / ritalinic acid, CAS 19395-41-6, bearing a free carboxylic acid; Impurity D, CAS 50288-63-6, a reduced piperidine derivative), Impurity 17 possesses a fully oxidized 1,2-dione scaffold where both the ester and the piperidine α-methine are replaced by carbonyl groups . This structural divergence produces a distinct chromatographic retention profile and UV absorption pattern, enabling its use as a system suitability marker in compendial methods. The compound's molecular ion [M+H]+ at m/z 218.1 and characteristic fragmentation pattern provide unambiguous LC-MS identification that cannot be replicated by any other methylphenidate impurity standard [1].

Pharmaceutical impurity profiling Methylphenidate quality control Reference standard characterization

Patented Role as Key Synthetic Intermediate: Stereochemical Outcome in threo-Methylphenidate Manufacture

In U.S. Patent 7,002,016, 1-(phenylglyoxylyl)piperidine (synonymous with the target compound) serves as the essential precursor for the stereoselective synthesis of threo-methylphenidate hydrochloride [1]. The patented process converts 1-(phenylglyoxylyl)piperidine to its p-toluenesulfonylhydrazone derivative, which upon treatment with inorganic base under phase-transfer conditions yields (R*,R*)-enriched 7-phenyl-1-azabicyclo[4.2.0]octan-8-one—the key penam intermediate that undergoes methanolysis to produce threo-methylphenidate hydrochloride containing no more than 1% of the undesired erythro-isomer [1]. In comparative terms, alternative synthetic routes to methylphenidate that proceed through ritalinic acid or its esters typically require additional resolution steps to achieve comparable diastereomeric purity. The 1,2-dione oxidation state of this intermediate is essential for the Wolff-type rearrangement or Bamford-Stevens-type reaction pathway that establishes the correct relative stereochemistry at the piperidine 2-position and the benzylic carbon [2]. Patent Example data reports that 1-(phenylglyoxylyl)piperidine, prepared from methyl phenylglyoxylate (12.50 kg, 76.1 mol) and piperidine (19.45 kg, 228 mol, 3 eq), is consumed within approximately 7 hours under reflux with p-toluenesulfonylhydrazide and sulfuric acid in ethanol [1].

Methylphenidate synthesis Process chemistry Stereoselective intermediate

Photochemical Reactivity in Solid Supramolecular Systems: Direct Comparison with 4-Oxo(phenylacetyl)morpholine

Lavy et al. (CrystEngComm, 2008) conducted a direct comparative study of the solid-state photochemical behavior of 1-(phenylglyoxylyl)piperidine and 4-oxo(phenylacetyl)morpholine co-crystallized with various host molecules [1]. Six inclusion compounds containing each guest molecule were crystallized and subjected to photoirradiation. The study demonstrated that 1-(phenylglyoxylyl)piperidine undergoes a distinct photochemical reaction pathway upon UV irradiation in the solid state, producing 7-hydroxy-8-oxo-1-azabicyclo[4.2.0]octane derivatives via a Norrish-Yang type cyclization, whereas 4-oxo(phenylacetyl)morpholine follows a different reaction trajectory owing to the electronic influence of the morpholine oxygen atom replacing the piperidine methylene group [1]. The conformational constraints imposed by the piperidine ring versus the morpholine ring in the crystalline inclusion complexes directly modulate the photochemical outcome—a differentiation that is quantitatively observable through X-ray crystallographic analysis of the host-guest complexes and product distribution analysis [2]. This head-to-head comparison establishes that the piperidine-containing 1,2-dione is not interchangeable with its morpholine analog for solid-state photochemical applications.

Solid-state photochemistry Supramolecular chemistry α-Keto amide reactivity

Physicochemical Property Differentiation: Melting Point, Solubility, and Hydrogen-Bond Profile vs. Naphthyl and Morpholine Analogs

The target compound exhibits experimentally determined melting point of 107–111 °C (SciFinder experimental) and predicted boiling point of 343.0±25.0 °C at 760 Torr . Its aqueous solubility is approximately 0.8 g/L at 25 °C (calculated), with a density of 1.154±0.06 g/cm³ [1]. The hydrogen-bond profile (0 donors, 3 acceptors) and topological polar surface area of 37.4 Ų place this compound in a distinct physicochemical space compared to its closest commercially relevant analogs . The naphthyl analog, 1-(naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione (MW 267.32 vs. 217.26), has substantially higher lipophilicity and a different melting behavior due to the extended aromatic surface. The morpholine analog, 4-oxo(phenylacetyl)morpholine, introduces an additional hydrogen-bond acceptor (ring oxygen; 4 acceptors vs. 3), increasing aqueous solubility but altering crystal packing. These differences are material for solid-form screening, formulation development, and chromatographic method development where retention and resolution depend on specific physicochemical parameters .

Physicochemical characterization Solid-state properties Pre-formulation

Synthetic Accessibility via Selenium Dioxide-Mediated Oxidation: Reported Yield Benchmark

A reported synthetic route to 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione employs selenium dioxide (SeO2, 1.0 mmol) with catalytic sulfuric acid (10 mol%) in 1,4-dioxane at 80 °C for 10–12 hours, reacting a terminal alkyne precursor with piperidine, achieving an isolated yield of 86% after column chromatography . This SeO2-mediated oxidative method is one of the most direct routes to α-keto amides bearing a piperidine ring. In comparison, alternative Pd-catalyzed double carbonylation approaches to analogous α-keto amides require carbon monoxide atmosphere, specialized phosphine ligands, and elevated pressure equipment, often yielding comparable or lower yields (typically 60–85%) with more complex experimental setups . The SeO2 method's operational simplicity—ambient pressure, standard glassware, commercially available reagents—provides a practical advantage for laboratory-scale synthesis and early-stage process development. However, the use of stoichiometric selenium reagents introduces toxicity considerations that must be weighed against the synthetic convenience.

Synthetic methodology α-Keto amide synthesis Process scalability

Best-Fit Research and Industrial Application Scenarios for 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (CAS 14377-63-0)


Methylphenidate Drug Substance and Finished Product Quality Control: Impurity 17 Reference Standard

Pharmaceutical QC laboratories performing HPLC or LC-MS/MS analysis of methylphenidate hydrochloride drug substance or oral dosage forms require this compound as a certified impurity reference standard (Impurity 17). Its unique 1,2-dione scaffold provides a chromatographic retention time and mass spectral fingerprint distinct from other methylphenidate-related impurities, enabling unambiguous peak identification during system suitability testing and forced degradation studies per ICH Q3A/Q3B guidelines . The compound's melting point (107–111 °C) and solubility profile support preparation of accurate stock and working standard solutions for method validation.

Process Development for Stereoselective threo-Methylphenidate Hydrochloride Manufacture

API process chemistry teams developing or optimizing the synthesis of threo-methylphenidate hydrochloride can employ this compound as the key 1,2-dione intermediate that, via its p-toluenesulfonylhydrazone derivative, enables stereocontrolled formation of the 7-phenyl-1-azabicyclo[4.2.0]octan-8-one penam intermediate, ultimately delivering the API with ≤1% erythro-isomer content [1]. Procurement of kilogram-scale quantities of this intermediate is a prerequisite for implementing the patented synthetic route (US 7,002,016).

Solid-State Photochemical Studies of α-Keto Amide Cyclization Reactions

Researchers investigating Norrish-Yang type photocyclization reactions in crystalline inclusion compounds specifically require 1-(phenylglyoxylyl)piperidine as the photoreactive guest molecule. The direct comparative study by Lavy et al. (CrystEngComm, 2008) demonstrates that replacing the piperidine ring with a morpholine ring (as in 4-oxo(phenylacetyl)morpholine) alters the photochemical product distribution, making the piperidine-containing 1,2-dione the requisite substrate for accessing 7-hydroxy-8-oxo-1-azabicyclo[4.2.0]octane skeletons via solid-state photoirradiation [2].

1,2-Dione Scaffold Exploration in Carboxylesterase or PDE4 Inhibitor Medicinal Chemistry

Medicinal chemistry programs investigating ethane-1,2-diones as carboxylesterase inhibitors or exploring piperidine-containing α-keto amides as PDE4 modulator scaffolds can use this compound as a structurally characterized reference point for structure-activity relationship (SAR) studies. The established synthetic accessibility (86% yield via SeO2 oxidation) and fully documented physicochemical properties (MP, solubility, density, HBA/HBD profile) make it a practical starting material for derivatization . Note: specific IC50 or Ki values for this exact compound against carboxylesterase or PDE4 enzymes were not located in public databases at the time of this analysis; its use in these contexts should be considered exploratory rather than based on established target engagement data.

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